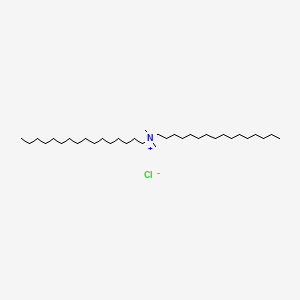

Dihexadecyl dimethyl ammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dihexadecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051461 | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1812-53-9, 68002-59-5 | |

| Record name | Dicetyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliquat 206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexadecyl dimethyl ammonium chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Dihexadecyl Dimethyl Ammonium Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: Beyond a Simple Surfactant

This compound (DHDAC), a symmetric dual-chain quaternary ammonium compound (QAC), represents a molecule of significant versatility. While broadly classified as a cationic surfactant, its utility extends far beyond simple surface tension modification. Its robust molecular architecture—featuring a permanently charged cationic headgroup and two long, saturated C16 alkyl chains—enables the formation of highly stable supramolecular structures, such as vesicles and liposomes. This characteristic has positioned DHDAC as a critical excipient in advanced pharmaceutical formulations, particularly in the development of vaccine adjuvants and nanoparticle-based drug delivery systems. This guide provides a comprehensive technical overview of DHDAC, moving from its core chemical properties to its mechanistic functions and practical applications, with a focus on the causal relationships that drive its performance in a research and development setting.

Molecular Profile and Physicochemical Properties

A thorough understanding of DHDAC begins with its fundamental molecular and physical characteristics. These properties dictate its behavior in various solvents and its interaction with biological systems.

Chemical Identity

The structural and identifying information for this compound is summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [1] |

| IUPAC Name | dihexadecyl(dimethyl)azanium;chloride | [1] |

| Synonyms | Dicetyldimonium chloride, Quaternium-31 | [1] |

| CAS Number | 1812-53-9 | [1][2] |

| Molecular Formula | C₃₄H₇₂ClN | [1][3] |

| Molecular Weight | 530.4 g/mol | [1][3] |

| Chemical Structure | CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC.[Cl-] | [1] |

Physical and Thermodynamic Properties

The bulk properties of DHDAC are critical for its handling, formulation, and stability.

| Property | Value | Source(s) |

| Appearance | White to off-white waxy solid or powder | [2] |

| Melting Point | 80 - 85 °C | [2] |

| Decomposition Temp. | > 250 °C | [2] |

| Solubility | Water: Very low (Est. 4.45 x 10⁻⁷ mg/L at 25°C), forms colloidal dispersions.[4][] Organic Solvents: Soluble in ethanol, chloroform, methanol, and hot water.[2][3] | |

| Storage | Store in a cool, dry place. Hygroscopic.[3] |

Surfactant Behavior and Self-Assembly

As an amphiphile, DHDAC's most important property is its ability to self-assemble in aqueous solutions. This behavior is governed by the Critical Micelle Concentration (CMC), the concentration above which surfactant monomers spontaneously aggregate to form micelles or vesicles, thereby minimizing the unfavorable interaction between their hydrophobic tails and water.[6][7]

The process of micelle or vesicle formation is a critical inflection point for the physicochemical properties of the solution, such as surface tension and conductivity.

Caption: Logical flow of DHDAC self-assembly in aqueous solution.

This protocol describes a standard method for determining the CMC of ionic surfactants like DHDAC. The principle relies on the fact that the conductivity of a surfactant solution changes differently below and above the CMC, as the mobility of a surfactant molecule within a micelle is different from that of a free monomer.[9]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of DHDAC in deionized, high-purity water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from approximately 0.01 mM to 10 mM. Ensure the concentration range adequately brackets the expected CMC.

-

Temperature Control: Place the solutions and the conductivity probe in a temperature-controlled water bath set to 25°C (or the desired experimental temperature) and allow them to equilibrate.

-

Conductivity Measurement: Starting with the most dilute sample, measure the specific conductivity of each solution. Rinse the probe thoroughly with the next solution to be measured before taking a reading.

-

Data Analysis: Plot the specific conductivity (κ) as a function of DHDAC concentration. The plot will show two linear regions with distinct slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.

Synthesis and Analytical Characterization

The synthesis of DHDAC is a straightforward quaternization reaction. Ensuring the purity of the final product is paramount for its use in pharmaceutical applications, necessitating robust analytical characterization.

General Synthetic Pathway

DHDAC is typically synthesized via the N-alkylation of a tertiary amine, N,N-dimethylhexadecylamine, with a hexadecyl halide. A more common industrial route involves the exhaustive alkylation of a secondary amine. A representative laboratory-scale synthesis involves reacting dihexadecylamine with a methylating agent. However, a more direct and common industrial approach is the quaternization of N,N-dimethylhexadecylamine.[10]

Caption: General synthesis pathway for DHDAC.

This protocol is adapted from general procedures for the synthesis of quaternary ammonium chlorides.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N-dihexadecylmethylamine (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.

-

Addition of Alkylating Agent: Add chloromethane (a slight molar excess, ~1.05 equivalents) to the solution. The reaction may need to be conducted under pressure in a sealed vessel due to the volatility of chloromethane.

-

Catalysis: A basic catalyst, such as sodium carbonate, may be added to scavenge any acidic byproducts.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 75-95°C) and maintain for 4-6 hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a solvent mixture like acetone/ether, to yield the final white, waxy product.

-

Characterization: The product's identity and purity should be confirmed using ¹H NMR, FTIR, and mass spectrometry.

Analytical Characterization Methods

A suite of analytical techniques is employed to ensure the quality and purity of DHDAC.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC is used to determine purity and quantify the compound.[13][14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the cationic component (m/z for [C₃₄H₇₂N]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct arrangement of the hexadecyl and methyl groups.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the molecule.

This method is based on general procedures for QAC analysis.[15]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: Mass Spectrometry with Electrospray Ionization (ESI) in positive ion mode. Monitor for the parent ion of the DHDAC cation.

-

Quantification: Purity is determined by the area percentage of the main peak relative to all detected peaks.

Mechanism of Action and Structure-Activity Relationship

The dual-chain structure of DHDAC is the primary determinant of its activity, both as an antimicrobial agent and as a building block for delivery systems.

Antimicrobial Activity

The biocidal mechanism of QACs is a well-established, multi-step physicochemical process.[16]

-

Electrostatic Adsorption: The positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids).

-

Hydrophobic Insertion: The long, lipophilic hexadecyl chains penetrate and embed within the hydrophobic core of the lipid bilayer.

-

Membrane Disruption: This insertion disrupts the packing of the membrane lipids, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell lysis.

The structure-activity relationship for QACs indicates that biocidal activity is highly dependent on alkyl chain length. Optimal activity is often observed for chain lengths between C12 and C16, placing DHDAC in the ideal range for potent antimicrobial effects against a broad spectrum of bacteria.[16]

Caption: Antimicrobial mechanism of action for DHDAC.

Applications in Pharmaceutical Sciences

The ability of DHDAC to form stable cationic liposomes is the foundation of its most advanced applications in drug development.

Vaccine Adjuvant Systems

The closely related C18 analogue, dimethyldioctadecylammonium (DDA), is a well-characterized adjuvant that promotes strong cell-mediated (Th1-type) immunity.[17][18] DHDAC is expected to function via an identical mechanism. When formulated into liposomes with an antigen, DDA/DHDAC acts as a delivery system and an immunostimulator.

-

Depot Effect: The liposomes form a depot at the injection site, slowly releasing the antigen and providing a sustained stimulus to the immune system.[17]

-

APC Targeting: The positive charge of the liposomes facilitates binding to and uptake by negatively charged antigen-presenting cells (APCs), such as dendritic cells.[18]

-

Enhanced Antigen Presentation: By efficiently delivering the antigen into APCs, the liposomes lead to enhanced processing and presentation of the antigen on MHC class I and II molecules, resulting in robust T-cell activation.[18]

Caption: Workflow of DHDAC-based liposomes as a vaccine adjuvant.

Cationic Liposomes for Drug and Gene Delivery

Cationic liposomes formulated with DHDAC are effective non-viral vectors for the delivery of nucleic acids (DNA, siRNA) and other anionic drugs.[19][20] The positively charged liposome surface complexes with the negatively charged cargo, protecting it from degradation in the bloodstream and facilitating its entry into target cells via endocytosis. The ratio of DHDAC to a neutral "helper" lipid (like DOPE or phosphatidylcholine) is a critical formulation parameter that must be optimized to balance transfection efficiency with potential cytotoxicity.[19]

This is a standard and widely used method for liposome preparation.[21]

-

Lipid Film Preparation: Dissolve DHDAC and a neutral helper lipid (e.g., DOPE) at the desired molar ratio (e.g., 2:1) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., HEPES or PBS) pre-warmed to a temperature above the phase transition temperature of the lipids. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This is done by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Cargo Loading (for Nucleic Acids): Gently mix the pre-formed cationic liposomes with the nucleic acid solution at the desired charge ratio (+/-). Allow the mixture to incubate at room temperature for 15-30 minutes for the lipoplex to form spontaneously.

-

Characterization: The final liposome/lipoplex formulation should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Safety and Toxicology Profile

As a QAC, DHDAC presents specific handling and safety considerations. According to the Globally Harmonized System (GHS), it is classified as causing serious eye damage.[1] Concentrated solutions or the pure compound can also cause skin irritation.[22] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory when handling this chemical.[23][24] While it can be corrosive and irritating upon direct contact, studies on related QACs show they are poorly absorbed through the skin and have low systemic toxicity.[25]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15743, Dicetyldimethylammonium chloride. Retrieved from [Link]

-

Glory Chemical. (n.d.). This compound: Technical Specifications and Applications. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

CDI Co. Ltd. (n.d.). SAFETY DATA SHEET: K-CARE® DDAC80. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1812-53-9, this compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. RSC Advances, 12(31), 20194-20208. Retrieved from [Link]

-

Nadagouda, M. N., et al. (n.d.). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Vrije Universiteit Amsterdam. Retrieved from [Link]

-

Kärcher. (2021). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2023). Structure-Activity Relationship for Quaternary Ammonium Compounds Hybridized with Poly(methyl methacrylate). Retrieved from [Link]

-

Oleksy-Sobczak, M., & Klejdysz, T. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2743. Retrieved from [Link]

-

Oxford Analytical Services. (n.d.). Didecyldimethylammonium Chloride (DDAC) Testing. Retrieved from [Link]

-

Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(6), 3437-3449. Retrieved from [Link]

-

Wood Preservation Canada. (n.d.). Quantifying DDAC in commercial antisapstain products and industrial working solutions by an enzyme-linked immunosorbent assay. Retrieved from [Link]

-

Analytice. (n.d.). Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.

-

Patsnap. (n.d.). Process for preparing didecyl dimethyl ammonium chloride. Retrieved from [Link]

-

Christensen, D., et al. (2012). A cationic vaccine adjuvant based on a saturated quaternary ammonium lipid have different in vivo distribution kinetics and display a distinct CD4 T cell-inducing capacity compared to its unsaturated analog. Journal of Controlled Release, 160(3), 468-476. Retrieved from [Link]

-

Henriksen-Lacey, M., et al. (2011). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. Molecular Immunology, 48(6-7), 891-900. Retrieved from [Link]

-

Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11-18. Retrieved from [Link]

-

Lugo-Galean, M. A., et al. (2019). Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release. Pharmaceutics, 11(8), 415. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

-

CD Bioparticles. (n.d.). DDAB Liposomes for DNA/RNA Delivery. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

idUS. (n.d.). Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C. Retrieved from [Link]

-

ResearchGate. (2024). Dimethyl-Dioctadecyl-Ammonium Bromide/Poly(lactic acid) Nanoadjuvant Enhances the Immunity and Cross-Protection of an NM2e-Based Universal Influenza Vaccine. Retrieved from [Link]

-

AUB ScholarWorks. (n.d.). Formation of liposome mediated poly (diallyldimethylammonium chloride) based nanoparticles towards biomedical application. Retrieved from [Link]

-

Anderson, S. E., et al. (2018). Topical application of the quaternary ammonium compound didecyldimethylammonium chloride activates type 2 innate lymphoid cells and initiates a mixed-type allergic response. Toxicology and Applied Pharmacology, 355, 193-201. Retrieved from [Link]

-

PubMed. (2024). A Novel Polymer Nanoparticle Polydimethyl Diallyl Ammonium Chloride as An Adjuvant Enhances the Immune Response of SARS-CoV-2 Subunit Vaccine. Retrieved from [Link]

Sources

- 1. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Cas 1812-53-9,this compound | lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 12. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]

- 16. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A cationic vaccine adjuvant based on a saturated quaternary ammonium lipid have different in vivo distribution kinetics and display a distinct CD4 T cell-inducing capacity compared to its unsaturated analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DDAB Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 21. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 22. s1.kaercher-media.com [s1.kaercher-media.com]

- 23. chem-on.com.sg [chem-on.com.sg]

- 24. aksci.com [aksci.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)

Abstract

Dihexadecyl dimethyl ammonium chloride (DHDMAC), a cationic surfactant of the quaternary ammonium compound family, possesses a unique molecular architecture that dictates its profound utility across various scientific domains, most notably in drug and gene delivery systems. Its amphipathic nature, characterized by a hydrophilic dimethyl ammonium head group and two hydrophobic hexadecyl (C16) tails, drives its self-assembly into supramolecular structures such as liposomes and nanoparticles. This guide provides a comprehensive examination of the DHDMAC molecular structure, linking its atomic composition and spatial conformation to its physicochemical properties and functional applications. We will explore the causality behind its synthesis and characterization, offering field-proven protocols and data-driven insights to empower researchers in harnessing the full potential of this versatile molecule.

Core Molecular Structure and Composition

This compound is an organic salt composed of a positively charged dihexadecyl dimethyl ammonium cation and a chloride anion.[1][] Its fundamental properties are derived directly from this structure.

-

IUPAC Name: dihexadecyl(dimethyl)azanium;chloride[1][]

The molecule's architecture is fundamentally amphipathic:

-

Hydrophilic Head: A quaternary ammonium group, [N⁺(CH₃)₂], which is permanently positively charged, irrespective of the solution's pH.[6] This cationic nature is pivotal for its interaction with negatively charged molecules like nucleic acids (DNA, RNA) and anionic cell surfaces.

-

Hydrophobic Tails: Two long, saturated C₁₆ alkyl chains (hexadecyl groups). These nonpolar tails are responsible for the molecule's low aqueous solubility and its strong tendency to self-assemble to minimize contact with water.[7]

The presence of two long alkyl chains, as opposed to one, significantly influences its packing parameter, promoting the formation of bilayer vesicles (liposomes) rather than spherical micelles in aqueous solutions.

Caption: Simplified 2D representation of the DHDMAC ion pair.

Physicochemical Properties: From Structure to Function

The dual-chain, cationic amphipathic structure of DHDMAC gives rise to several key physicochemical properties that are critical for its application in research and drug development.

| Property | Typical Value/Behavior | Structural Rationale & Significance |

| Appearance | White to off-white waxy solid or powder.[3] | The long, saturated alkyl chains allow for efficient packing into a solid crystalline lattice. |

| Solubility | Soluble in organic solvents (ethanol, chloroform); forms colloidal dispersions in water.[3][7] | The hydrophobic tails dominate, limiting water solubility. In water, molecules arrange into larger assemblies to sequester the tails from the aqueous environment. |

| Critical Micelle Concentration (CMC) | Very low (e.g., ~10⁻⁵ M, varies with conditions). | The significant hydrophobicity of the two C₁₆ tails means that very few monomers are required in solution before aggregation becomes energetically favorable. The CMC is the concentration above which these self-assembled structures, like liposomes, form.[8][9] |

| Surface Charge (Zeta Potential) | Positive. | The permanently charged quaternary ammonium head group imparts a positive surface charge to DHDMAC-based nanoparticles, which is crucial for electrostatic binding to anionic biomolecules and cell membranes. |

| Phase Transition Temperature (Tm) | >58°C (decomposes).[5] | The long, saturated hexadecyl chains lead to a high Tm, meaning DHDMAC bilayers are in a rigid, gel-like state at physiological temperatures (37°C). This enhances vesicle stability and reduces drug leakage.[10] |

Synthesis and Characterization: A Validating Workflow

The synthesis and subsequent characterization of DHDMAC and its assemblies are intrinsically linked. The characterization protocols serve to validate the success of the synthesis and to define the critical quality attributes of the resulting material, ensuring reproducibility.[11][12]

Caption: Workflow from synthesis to characterization of DHDMAC.

Synthesis Protocol: Amine Quaternization

The most common method for synthesizing DHDMAC is through the quaternization of a tertiary amine. This involves reacting dihexadecylmethylamine with a methylating agent, typically methyl chloride.

Expertise & Causality: The choice of an alcohol as the solvent is strategic; it solubilizes the tertiary amine reactant while also facilitating the Sₙ2 reaction. A basic catalyst is often added to neutralize any acidic byproducts, driving the reaction to completion.[13] The reaction is performed under reflux to provide the necessary activation energy.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve dihexadecylmethyl tertiary amine and a basic catalyst (e.g., sodium carbonate) in an alcohol solvent such as ethanol.[13][14]

-

Reaction Initiation: Heat the mixture to reflux temperature (typically 75-95°C).[13][14]

-

Methylation: Introduce methyl chloride into the reaction vessel. The molar ratio of the tertiary amine to methyl chloride should be carefully controlled, typically around 1:1.[13][14]

-

Reaction & Aging: Maintain the reflux for 4-6 hours under controlled pressure (≤0.18MPa).[13][14] Following the initial reaction, hold the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.[13][14]

-

Purification: After cooling, the crude product is purified. Recrystallization from a suitable solvent (e.g., acetone) is a common and effective method to remove unreacted starting materials and byproducts, yielding pure DHDMAC.

Structural Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for confirming the covalent structure of organic molecules. For DHDMAC, ¹H NMR confirms the presence and relative integration of protons on the methyl groups and the long alkyl chains, while ¹³C NMR identifies all unique carbon environments. The key diagnostic evidence for successful quaternization is the downfield shift of the signals corresponding to the N-CH₃ groups and the adjacent methylene (-CH₂-) groups of the alkyl chains compared to the starting tertiary amine, due to the deshielding effect of the positive charge.[15][16]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified DHDMAC in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Identify a sharp singlet around 3.3-3.5 ppm corresponding to the six protons of the two N⁺-(CH₃)₂ groups. Observe a multiplet around 3.2-3.4 ppm for the four protons of the -N⁺-CH₂- groups. A broad multiplet around 1.2-1.7 ppm will correspond to the bulk of the methylene groups in the alkyl chains, and a triplet around 0.8-0.9 ppm will correspond to the terminal methyl groups of the C₁₆ tails.

-

¹³C NMR: Confirm the presence of signals for the N⁺-methyl carbons, the N⁺-methylene carbons, the various methylene carbons of the alkyl chains, and the terminal methyl carbons.

-

B. Mass Spectrometry (MS)

Causality: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the DHDMAC cation.[17] This provides definitive proof of the elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of DHDMAC in a suitable solvent like methanol.

-

Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode.

-

Data Analysis: Look for a prominent peak corresponding to the mass-to-charge ratio (m/z) of the dihexadecyl dimethyl ammonium cation (C₃₄H₇₂N⁺), which has a calculated mass of approximately 506.6 Da.

Characterization of DHDMAC-based Liposomes

Once the molecular structure is confirmed, DHDMAC is typically used to form liposomes. The characterization of these nanoparticles is essential for any drug delivery application.[11][18]

A. Dynamic Light Scattering (DLS)

Causality: DLS measures the hydrodynamic diameter (size) and size distribution of nanoparticles suspended in a liquid.[19][20][21] It works by measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[21] It can also be used to measure the zeta potential, which indicates surface charge and predicts colloidal stability.

Protocol:

-

Sample Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion). Dilute the resulting liposomal suspension in an appropriate buffer (e.g., 10 mM HEPES) to an optimal concentration for DLS analysis.

-

Size Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Allow the temperature to equilibrate (e.g., at 25°C). Perform multiple measurements to ensure reproducibility.

-

Zeta Potential Measurement: For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.

-

Data Analysis: The software will generate an intensity-weighted size distribution profile, providing the mean particle diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the distribution. A PDI < 0.2 is generally considered acceptable for drug delivery applications. The zeta potential will be reported in millivolts (mV).

B. Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visualization of the nanoparticles, offering invaluable information on their morphology, lamellarity (number of bilayers), and size, which complements the ensemble data from DLS.[22][23][24] Negative staining is a common, rapid method for this purpose.

Protocol:

-

Grid Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated copper TEM grid for 1-2 minutes.

-

Staining: Wick off the excess sample with filter paper. Immediately add a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1 minute. The stain solution is chosen because it is electron-dense and will surround the less dense liposomes, creating contrast.

-

Drying: Wick off the excess stain and allow the grid to air-dry completely.

-

Imaging: Insert the grid into the TEM and acquire images at various magnifications.

-

Data Analysis: Analyze the images to confirm the spherical, vesicular structure of the liposomes. Measure the diameters of a large population of vesicles to generate a size distribution histogram. Observe whether the vesicles are unilamellar or multilamellar.

Conclusion

The molecular structure of this compound is the cornerstone of its functionality. The precise arrangement of its cationic head and dual hydrophobic tails dictates its self-assembly into stable, positively charged vesicles, making it an invaluable tool for researchers in drug delivery and biotechnology. A thorough understanding of its structure, coupled with robust, self-validating synthesis and characterization workflows as detailed in this guide, is paramount for the successful development of novel and effective therapeutic delivery systems.

References

- This compound: Technical Specifications and Applic

- Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743. (n.d.). PubChem, NIH.

- CAS 1812-53-9 this compound. (n.d.). BOC Sciences.

- This compound. (2024, April 10). ChemBK.

- CAS 1812-53-9 this compound. (n.d.). Alfa Chemistry.

- This compound | 1812-53-9. (2025, December 17). ChemicalBook.

- ¹H-NMR spectra of quaternary ammonium monomers. (n.d.).

- Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. (2018, May 18). Malvern Panalytical.

- Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering. (2018, August 11). Technology Networks.

- Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. (n.d.). News-Medical.Net.

- Transmission electron microscopy. (n.d.). Bio-protocol.

- Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. (n.d.). PMC, NIH.

- A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (n.d.). PubMed.

- Process for preparing didecyl dimethyl ammonium chloride. (n.d.).

- Quaternary ammonium c

- CN101914026A - Process for preparing didecyl dimethyl ammonium chloride. (n.d.).

- AFM, ESEM, TEM, and CLSM in liposomal characterization: a compar

- Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and.... (n.d.). PubMed.

- Critical micelle concentr

- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). [Source Not Available].

- Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. (2021, January 5). [Source Not Available].

- Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). [Source Not Available].

- Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. (n.d.). PubMed.

- Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (n.d.). MDPI.

Sources

- 1. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 5. This compound | 1812-53-9 [chemicalbook.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]

- 21. news-medical.net [news-medical.net]

- 22. Transmission electron microscopy [bio-protocol.org]

- 23. AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Dihexadecyl Dimethyl Ammonium Chloride in Organic Solvents

Introduction: Beyond Water, the Organic Realm of a Versatile Cationic Surfactant

Dihexadecyl dimethyl ammonium chloride (DDAC), a prominent member of the quaternary ammonium compound family, is a cationic surfactant with a molecular formula of C34H72ClN.[1] Its utility spans a multitude of applications, from a hair conditioning and anti-static agent in cosmetics to an emulsifier and dispersant in industrial formulations.[2][3] While its behavior in aqueous systems is a subject of extensive study, the true potential of DDAC in numerous applications is unlocked in non-aqueous environments. This technical guide provides an in-depth exploration of the solubility of DDAC in organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for formulation development.

Theoretical Framework: Deconstructing the Solubility of a Quaternary Ammonium Salt

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, from a chemical perspective, relates to the polarity and intermolecular forces of the interacting molecules.[2] For an ionic compound like DDAC, the process of dissolution in an organic solvent is a nuanced interplay of overcoming the lattice energy of the solid DDAC and the solvation of the dihexadecyl dimethyl ammonium cation and the chloride anion by the solvent molecules.

The molecular architecture of DDAC is key to its solubility profile. It possesses a positively charged quaternary ammonium head group, which is hydrophilic, and two long hexadecyl (C16) alkyl chains, which are decidedly hydrophobic or lipophilic. This amphiphilic nature dictates its interactions with solvents of varying polarities.

Several factors influence the solubility of DDAC in organic solvents:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the ionic head group of DDAC. However, the presence of the long, nonpolar alkyl chains necessitates a degree of nonpolar character in the solvent for effective dissolution of the entire molecule. This suggests that solvents of intermediate polarity or those with both polar and nonpolar characteristics may be particularly effective.

-

Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding can interact favorably with the chloride anion, facilitating its solvation.

-

Molecular Size and Shape of the Solvent: The ability of solvent molecules to effectively surround the DDAC molecule plays a role. Bulky solvent molecules may hinder efficient solvation.

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for DDAC across a wide spectrum of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be pieced together from various sources. The following table summarizes the reported solubility of DDAC in several common organic solvents.

| Organic Solvent | Polarity | Solubility | Reference(s) |

| Ethanol | Polar Protic | Soluble | [2][5] |

| Chloroform | Polar Aprotic | Soluble | [2][5] |

| Benzene | Nonpolar | Soluble | [2] |

| Acetone | Polar Aprotic | Soluble | [4] |

| Methanol | Polar Protic | Slightly Soluble | |

| Hexane | Nonpolar | Insoluble/Sparingly Soluble | [6] |

| Water | Polar Protic | Insoluble | [2][6] |

Note: "Soluble" indicates that the substance dissolves to a significant extent, while "Slightly Soluble" suggests limited dissolution. "Insoluble" implies negligible dissolution. The lack of specific quantitative values highlights the necessity for experimental determination for specific applications.

Experimental Determination of DDAC Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

I. Materials and Equipment

-

This compound (DDAC), high purity grade

-

Organic solvent of interest, analytical grade

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, conductivity meter, or a method for titrimetric analysis)

II. Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the experimental determination of DDAC solubility.

III. Step-by-Step Methodology

1. Preparation of Supersaturated Solutions:

-

Rationale: Starting with a supersaturated solution ensures that the system reaches equilibrium from a state of excess solid solute, which is a more reliable method than attempting to dissolve the solute to saturation.

-

Procedure:

-

Accurately weigh an excess amount of DDAC into several vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

2. Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solute is critical for accurate solubility measurement.

-

Procedure:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration in the supernatant remains constant.

-

3. Phase Separation:

-

Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium.

-

Procedure:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a controlled temperature to pellet the remaining suspended solid.

-

4. Sampling and Analysis:

-

Rationale: The concentration of the clear, saturated supernatant needs to be determined accurately.

-

Procedure:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any remaining fine particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of DDAC in the diluted sample using a validated analytical method. A common method for quaternary ammonium compounds is two-phase titration.

-

IV. Data Analysis and Reporting

-

Calculate the solubility of DDAC in the organic solvent, typically expressed in g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Factors Influencing Experimental Outcomes and Best Practices

-

Purity of DDAC and Solvent: The presence of impurities can significantly affect solubility. Always use high-purity reagents.

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is crucial.

-

Prevention of Solvent Evaporation: Organic solvents can be volatile. Ensure vials are tightly sealed during equilibration and sampling.

-

Validation of Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for concentration measurement.

Predicting Solubility: A Qualitative Framework

For a rapid, qualitative assessment of solvent suitability, the following logical framework can be applied.

Caption: A simplified decision-making flowchart for predicting the likelihood of DDAC solubility in an organic solvent.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is a critical parameter for its effective formulation and application in a wide array of non-aqueous systems. While a comprehensive database of quantitative solubility data remains to be fully established, a sound understanding of the underlying physicochemical principles, coupled with a robust experimental protocol, empowers researchers to make informed decisions. The methodologies and insights presented in this guide provide a solid foundation for exploring and harnessing the full potential of DDAC in organic media. Future research should focus on the systematic generation of quantitative solubility data across a broader range of solvents and temperatures to facilitate the development of predictive solubility models.

References

- This compound: Technical Specifications and Applications. (n.d.).

- This compound - ChemBK. (2024, April 10).

- Didecyldimethylammonium chloride - Solubility of Things. (n.d.).

- Distearyldimethylammonium chloride - Solubility of Things. (n.d.).

- Didecyl Dimethyl Ammonium Chloride (DDAC)80%. (n.d.). Swadesh (INDIA) Chemical Private Limited.

- Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. (n.d.).

- Surfactant Performance Testing: Everything You Need to Know! (2025, March 11). YouTube.

- Didecyldimethylammonium chloride - Solubility of Things. (n.d.).

- Weerachanchai, P., Wong, Y., et al. (2014). Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. Semantic Scholar.

- How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? (2014, January 9).

- 5540 SURFACTANTS - Standard Methods For the Examination of Water and Wastewater. (n.d.).

- Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. (n.d.). Sigma-Aldrich.

- The Solubility Parameters of Ionic Liquids. (n.d.). MDPI.

- CAS 1812-53-9 this compound - Alfa Chemistry. (n.d.).

- Solubility of ILs in water and organic solvents | Download Table. (n.d.).

- Chapter 17 | Analytical and Testing Methods for Surfactants - OUCI. (n.d.).

- Solubility | Practical Surfactants Science - Prof Steven Abbott. (n.d.).

- CAS 1812-53-9 this compound - Alfa Chemistry. (n.d.).

- Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem - NIH. (n.d.).

- Explaination on didecyl dimethyl ammonium chloride (DDAC/D1021) - Kerui Chemicals. (n.d.).

- Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. (2025, October 30).

- Cost-effective disinfection with DDAC - Arxada. (n.d.).

- Didecyldimethylammonium chloride (Ref: P0151) - AERU. (n.d.).

- DDAC | Didecyl Dimethyl Ammonium Chloride - Acuro Organics Limited. (n.d.).

- What factors affect solubility? - AAT Bioquest. (2022, April 18).

- Surfactant Determination by two-phase titration. (2022, September 9). YouTube.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

- Solvent Miscibility Table - Alfa Chemistry. (n.d.).

- The Solvent Miscibility Table Updated: Miscibility and Potential Applications of Green Solvents - ResearchGate. (n.d.).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. (n.d.).

Sources

An In-Depth Technical Guide to the Self-Assembly of Dihexadecyl Dimethyl Ammonium Chloride in Aqueous Solution

<

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Self-Assembling Surfactant

In the realm of colloidal and interface science, the spontaneous organization of molecules into supramolecular structures is a phenomenon of profound scientific interest and immense practical utility. Among the vast class of amphiphilic molecules, dihexadecyl dimethyl ammonium chloride (DHDAC) stands out for its robust self-assembly behavior in aqueous environments. This long-chain cationic surfactant, with its dual hydrophobic tails and a charged hydrophilic headgroup, exhibits a rich phase behavior, forming a variety of ordered aggregates such as micelles, vesicles, and lamellar structures. Understanding and controlling the self-assembly of DHDAC is paramount for its application in diverse fields, most notably in the design and development of sophisticated drug delivery systems. This guide provides a comprehensive exploration of the core principles governing DHDAC self-assembly, the methodologies to characterize these structures, and the implications for pharmaceutical sciences.

The Molecular Blueprint: Understanding this compound

This compound (DHDAC) is a quaternary ammonium compound characterized by two C16 alkyl chains and a positively charged dimethyl ammonium headgroup, with chloride as the counter-ion.[1] Its molecular structure is the primary determinant of its self-assembly behavior.

Key Physicochemical Properties of DHDAC:

| Property | Value/Description | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Dicetyldimethylammonium chloride | [1] |

| Molecular Formula | C34H72ClN | [1] |

| Molecular Weight | 538.4 g/mol | [1] |

| Appearance | White to off-white waxy solid or powder | [1] |

| Solubility | Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water.[1] | [1] |

The amphiphilic nature of DHDAC, arising from the spatial segregation of its hydrophobic and hydrophilic moieties, drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrocarbon tails and water molecules.

The Energetics of Assembly: From Monomers to Supramolecular Structures

The self-assembly of DHDAC is a thermodynamically driven process governed by the hydrophobic effect and electrostatic interactions. Below a certain concentration, DHDAC exists predominantly as individual molecules (monomers) in solution. However, as the concentration increases, a critical point is reached where the monomers begin to aggregate into organized structures.

The Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation.[2][3] It represents the concentration at which the benefits of sequestering the hydrophobic tails from water outweigh the entropic penalty of aggregation and the electrostatic repulsion between the charged headgroups.[2] For a given surfactant, the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes.[2]

The addition of salt to an ionic surfactant solution, such as DHDAC, typically lowers the CMC. The salt ions screen the electrostatic repulsion between the positively charged headgroups, thereby facilitating the aggregation of surfactant molecules at a lower concentration.

Beyond Micelles: The Formation of Vesicles and Lamellar Phases

Due to its double-tailed structure, DHDAC has a low or zero spontaneous curvature and predominantly self-assembles into planar structures like lamellar or vesicular aggregates.[4] At low surfactant concentrations, DHDAC tends to form bilamellar vesicles (BLVs).[4][5] As the concentration increases, these can transition to multilamellar vesicles (MLVs) and eventually to an Lβ lamellar phase, where the alkyl chains are in a more ordered, "frozen" state.[4][5][6]

The transition between these different morphologies is influenced by factors such as surfactant concentration, temperature, and the presence of co-surfactants or other additives. For instance, the addition of a nonionic surfactant can alter the curvature of the aggregates, leading to transitions from vesicles to micelles.[7]

Visualizing the Assembly: From Molecular Interactions to Supramolecular Structures

The following diagram illustrates the fundamental principles of DHDAC self-assembly in an aqueous environment.

Sources

The Interaction of Didodecyldimethylammonium Chloride (DHDAC) with Anionic Polymers in Solution: Principles, Characterization, and Application

An In-depth Technical Guide

Abstract

The self-assembly of cationic surfactants with oppositely charged polymers in aqueous solutions is a phenomenon of significant scientific and technological interest. This guide provides a comprehensive technical overview of the interactions between didodecyldimethylammonium chloride (DHDAC), a double-chain cationic surfactant, and various anionic polymers. We delve into the fundamental physicochemical principles driving the formation of polyelectrolyte complexes (PECs), detailing the interplay of electrostatic and hydrophobic forces. A core focus is placed on the practical, field-proven methodologies for characterizing these complex systems, including Isothermal Titration Calorimetry (ITC), Dynamic Light Scattering (DLS), Zeta Potential (ZP) analysis, and Transmission Electron Microscopy (TEM). The guide explains the causality behind experimental choices and provides step-by-step protocols. Furthermore, we explore the critical factors that modulate these interactions—such as polymer chemistry, solution ionic strength, and pH—and their impact on the resulting nanoparticle properties. Finally, we synthesize this knowledge in the context of advanced applications, particularly in the design of sophisticated nanoparticle systems for targeted drug and gene delivery.

Introduction: The Synergy of Cationic Surfactants and Anionic Polymers

The spontaneous association of oppositely charged macromolecules in solution gives rise to complex structures with emergent properties. A particularly compelling system is the interaction between a cationic surfactant, such as Didodecyldimethylammonium Chloride (DHDAC), and an anionic polymer. DHDAC, also known as dilauryldimethylammonium chloride, is a quaternary ammonium compound featuring a positively charged headgroup and two twelve-carbon hydrophobic tails (dodecyl chains).[1] This amphiphilic structure is key to its behavior.

Anionic polymers, or polyanions, are macromolecules carrying negative charges, derived from monomer units like carboxylates, sulfates, or sulfonates. Examples include naturally derived polymers like hyaluronic acid and sodium alginate, and synthetic ones like poly(sodium 4-styrenesulfonate) (PSS).

When DHDAC and an anionic polymer are mixed in an aqueous medium, they self-assemble into structures known as Polyelectrolyte Complexes (PECs). This process is not merely a random aggregation but a sophisticated interplay of forces that can be controlled to form well-defined nanoparticles, coacervates, or precipitates.[2] The resulting complexes are of immense interest in the pharmaceutical sciences, where they serve as versatile platforms for encapsulating and delivering therapeutic agents.[3][4] Understanding and controlling this interaction is paramount for the rational design of effective drug delivery vehicles.

Fundamental Principles of DHDAC-Polyanion Interaction

The formation of DHDAC-anionic polymer complexes is a thermodynamically favorable process governed by a combination of powerful driving forces. The balance between these forces dictates the structure, stability, and properties of the final assembly.

Primary Driving Forces

-

Electrostatic Attraction : This is the primary and most intuitive driving force. The positively charged quaternary ammonium headgroup of DHDAC is strongly attracted to the negatively charged functional groups on the anionic polymer backbone. This interaction leads to charge neutralization and is highly exothermic.[5]

-

Hydrophobic Interactions : The two long dodecyl chains of DHDAC are highly hydrophobic. In an aqueous environment, these chains seek to minimize their contact with water. Upon binding to the polymer, DHDAC molecules can arrange themselves into micelle-like aggregates along the polymer chain, with their hydrophobic tails forming a core. This hydrophobic effect significantly contributes to the stability of the complex.[6][7]

-

Entropic Gain : A major, often dominant, contribution to the spontaneity of the interaction is the significant increase in entropy. When the cationic DHDAC and anionic polymer associate, the small, previously bound counter-ions (e.g., Cl⁻ from DHDAC and Na⁺ from the polymer) are released into the bulk solution. This release of counter-ions results in a large positive change in translational entropy, which powerfully drives the complexation process forward.[5]

The interplay of these forces is visually summarized in the diagram below.

The Process of Complexation

The interaction typically proceeds through distinct stages as the concentration of DHDAC increases in a polymer solution:

-

Critical Aggregation Concentration (CAC) : At very low concentrations, DHDAC binds electrostatically to the polymer as individual molecules. As the concentration increases, a point is reached where the binding becomes cooperative, and DHDAC molecules begin to form small micelle-like clusters on the polymer chain. This onset of cooperative binding occurs at the Critical Aggregation Concentration (CAC), which is typically one to two orders of magnitude lower than the Critical Micelle Concentration (CMC) of the free surfactant.[8]

-

Growth of Complexes : Above the CAC, more DHDAC molecules bind, leading to the growth of intramolecular and intermolecular complexes. These primary complexes can then associate to form larger nanoparticles.

-

Phase Separation : Depending on the concentrations, stoichiometry, and solution conditions, the system may eventually undergo phase separation, forming either a liquid-like coacervate phase or a solid precipitate.[2]

Essential Methodologies for Characterization

A multi-faceted approach is required to fully characterize the thermodynamics, structure, and stability of DHDAC-polymer complexes. As a Senior Application Scientist, I advocate for a suite of self-validating techniques that provide a holistic view of the system.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment. It directly measures the heat released or absorbed during the binding interaction.[9][10]

-

Causality Behind Choice : ITC is unparalleled because it directly measures the enthalpy of binding (ΔH). From the binding isotherm, one can also determine the binding constant (Kₐ), stoichiometry (n), and, subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction. This provides deep insight into the nature of the driving forces.[11][12] A negative ΔH indicates an enthalpy-driven process (e.g., strong electrostatic interactions), while a positive TΔS points to an entropy-driven process (e.g., counter-ion release and hydrophobic effects).[5]

-

Experimental Protocol: ITC Analysis

-

Preparation : Prepare degassed solutions of DHDAC (in the syringe, typically 10-20x the concentration of the polymer binding sites) and the anionic polymer (in the sample cell). The buffer system must be carefully chosen, as buffer ionization can contribute to the measured heat.

-

Control Titration : Perform a control experiment by titrating DHDAC into the buffer solution alone. This measures the heat of dilution, which must be subtracted from the main experimental data.[9]

-

Titration : Place the polymer solution in the isothermal sample cell (e.g., 200 µL). Load the DHDAC solution into the injection syringe (e.g., 50 µL).

-

Execution : Initiate a series of small, timed injections (e.g., 2 µL each) of the DHDAC solution into the polymer solution while maintaining a constant temperature (e.g., 25 °C).

-

Data Acquisition : The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-change peaks for each injection.

-

Data Analysis : Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of DHDAC to polymer. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, n, ΔH).

-

Dynamic Light Scattering (DLS) and Zeta Potential (ZP)

DLS and ZP are indispensable for characterizing the physical properties of the formed nanoparticles in solution.[13]

-

Causality Behind Choice : DLS measures the hydrodynamic diameter (size) and size distribution (polydispersity) of the complexes, which are critical parameters for applications like drug delivery.[14] ZP measures the surface charge, which is a key indicator of colloidal stability. Nanoparticles with a high magnitude zeta potential (e.g., > |30| mV) are generally stable against aggregation due to electrostatic repulsion.[15][16] Tracking these parameters as a function of the DHDAC/polymer ratio reveals the entire complexation and aggregation process.

-

Experimental Protocol: DLS/ZP Analysis

-

Sample Preparation : Prepare a series of samples with varying molar ratios of DHDAC to anionic polymer. Ensure samples are homogeneous and free of dust or large aggregates by filtering if necessary (use a filter size that does not retain the nanoparticles, e.g., 0.45 µm). Dilute with the appropriate buffer if the solution is too concentrated or turbid.[17]

-

Instrument Setup : Turn on the instrument and allow the laser to warm up. Select the appropriate cuvette (e.g., disposable polystyrene for DLS, specialized capillary cell for ZP).

-

DLS Measurement : a. Pipette the sample into the cuvette and place it in the instrument. b. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) for several minutes.[14] c. Set measurement parameters (e.g., number of runs, duration). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. d. The software's autocorrelator analyzes these fluctuations to calculate the diffusion coefficient, which is then converted to the Z-average hydrodynamic diameter via the Stokes-Einstein equation.

-

Zeta Potential Measurement : a. Inject the sample into the capillary cell, ensuring no air bubbles are present. b. Place the cell in the instrument. An electric field is applied across the sample. c. The instrument measures the velocity of the charged particles under the electric field using Laser Doppler Velocimetry. d. The particle velocity is used to calculate the electrophoretic mobility, which is then converted to the zeta potential using the Henry equation.

-

Data Interpretation : Analyze the Z-average size, Polydispersity Index (PDI), and zeta potential values. A low PDI (< 0.3) indicates a relatively monodisperse population. The zeta potential will typically start negative (for excess polymer), pass through a point of neutrality (isoelectric point), and become positive as excess DHDAC is added.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of the morphology and size of the formed nanoparticles.

-

Causality Behind Choice : While DLS provides an average hydrodynamic size in solution, TEM offers direct visualization of the dried particles, revealing their shape (e.g., spherical, worm-like), size, and state of aggregation.[18] Cryo-TEM is particularly powerful as it images the particles in a vitrified, hydrated state, providing a more accurate representation of their solution morphology.[19][20]

-

Experimental Protocol: TEM Imaging

-

Grid Preparation : Place a drop of the nanoparticle dispersion onto a TEM grid (e.g., a carbon-coated copper grid).

-

Staining (for conventional TEM) : After 1-2 minutes, wick away the excess liquid with filter paper. To enhance contrast, immediately add a drop of a heavy metal stain (e.g., 2% phosphotungstic acid or uranyl acetate). After 30-60 seconds, wick away the excess stain.

-

Drying : Allow the grid to air-dry completely.

-

Imaging : Insert the dried grid into the TEM. Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV) to acquire images.[21] It is crucial to use a low electron dose for soft materials like polymers to minimize beam damage.[20]

-

Image Analysis : Use imaging software to measure the diameters of a statistically significant number of particles to determine the average size and distribution, and observe the overall morphology.

-

Critical Factors Modulating the Interaction

The ability to tune the properties of DHDAC-polymer nanoparticles is essential for their application. This is achieved by manipulating key parameters of the system.

Effect of Ionic Strength

The concentration of background salt in the solution has a profound effect on the interaction.

-

Mechanism : Added salt ions (e.g., Na⁺ and Cl⁻) screen the electrostatic charges on both the polymer and the DHDAC molecules. This screening effect weakens the primary electrostatic attraction, which can lead to the formation of smaller, more soluble complexes or even prevent complexation at high salt concentrations.[7][22][23]

-

Practical Implication : Controlling ionic strength is a key strategy for modulating nanoparticle size and stability. For drug delivery, formulations are typically designed to be stable at physiological ionic strength (approx. 150 mM). Increasing salt concentration can be used to dissociate pre-formed complexes, which could be a mechanism for drug release.[24]

Effect of pH

For anionic polymers that are weak acids (e.g., containing carboxylic acid groups like sodium alginate or poly(acrylic acid)), pH is a critical control parameter.[25]

-

Mechanism : The pH of the solution determines the degree of ionization of the polymer's acidic groups. At low pH (below the polymer's pKa), the carboxyl groups are protonated (-COOH) and neutral, drastically reducing the negative charge density available to interact with DHDAC. As the pH increases above the pKa, the groups deprotonate (-COO⁻), increasing the charge density and promoting stronger binding.[26][27]

-

Practical Implication : pH-responsiveness can be engineered into drug delivery systems. For example, a nanoparticle designed to be stable at physiological pH (7.4) could be triggered to dissociate and release its drug payload in the acidic environment of a tumor or an endosome (pH 5.0-6.5).[3][28]

Stoichiometry (Molar Ratio)

The molar ratio of DHDAC positive charges to polymer negative charges is arguably the most important formulation parameter. It directly controls the final properties of the nanoparticles.

-

Mechanism :

-

Polymer Excess : At low DHDAC/polymer ratios, small, negatively charged complexes are formed that are typically stable in solution.

-

Near Neutrality : As the ratio approaches charge neutrality (1:1), the complexes tend to have a minimal surface charge (zeta potential near zero), leading to maximal aggregation and often precipitation.[29][30]

-

DHDAC Excess : At high ratios, the complexes become positively charged due to excess DHDAC adsorption, which can re-stabilize them as a colloidal dispersion.

-

-

Practical Implication : For drug delivery, formulations are often prepared in either polymer or surfactant excess to ensure a significant surface charge and thus achieve good colloidal stability.

| Parameter | Effect of Increasing DHDAC/Polymer Ratio | Rationale |